5-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride
Description
5-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride is a benzothiazole derivative characterized by a chloro substituent at position 5, a methyl group at position 4, and a 4-methylpiperazinyl moiety at position 2 of the benzothiazole core. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
5-chloro-4-methyl-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3S.ClH/c1-9-10(14)3-4-11-12(9)15-13(18-11)17-7-5-16(2)6-8-17;/h3-4H,5-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSKYUCFONSNQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride typically involves multiple steps. One common method includes the reaction of 5-chloro-2-aminobenzothiazole with 4-methylpiperazine in the presence of a suitable solvent and catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of continuous flow reactors, automated systems, and advanced purification techniques such as crystallization and chromatography to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzo[d]thiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry
In the field of chemistry, 5-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride serves as a building block for synthesizing more complex molecules. It is utilized in various organic reactions, enhancing the development of novel compounds with desired properties .
Biology
This compound has been extensively studied for its biological activities , including:
- Antimicrobial Properties : Research indicates that it exhibits significant antimicrobial effects against various pathogens.
- Antiviral Activity : Preliminary studies suggest potential antiviral properties, making it a candidate for further investigation in viral disease treatment.
- Anticancer Properties : The compound shows promise in inhibiting cancer cell proliferation, particularly in specific cancer types .
Medicine
5-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride is being explored for its therapeutic applications:
- Neurodegenerative Diseases : Its interaction with acetylcholinesterase positions it as a potential treatment for conditions like Alzheimer's disease .
- Drug Development : The compound's unique structure aids in the design of new drugs targeting various diseases, including cancer and infections .
Industrial Applications
In industrial settings, this compound is valuable for:
- Material Development : It is used in creating new materials with specific chemical properties.
- Chemical Precursor : Serves as a precursor for synthesizing other industrially relevant chemicals .
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of 5-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride demonstrated significant inhibition of cell growth in breast cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 5-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazole Core
The benzothiazole scaffold is highly modular, with substituents influencing physicochemical and pharmacological properties. Key comparisons include:
Position 2 Substituents
- Target Compound: A 4-methylpiperazinyl group at position 2. Piperazine derivatives are known to enhance solubility and receptor affinity due to their basic nitrogen atoms .
- Compound 8 () : Features a 4-(4-chlorophenyl)piperazinylbutyl chain at position 2. The extended alkyl linker and chlorophenyl group may increase lipophilicity and alter 5HT1A/SERT binding compared to the target’s shorter 4-methylpiperazinyl group .
- LY2409881 Hydrochloride (): Contains a 4-methylpiperazinylpropylamino group on a pyrimidine-benzo[b]thiophene core. While structurally distinct, its piperazinyl moiety highlights the importance of this group in modulating pharmacokinetics .
Halogen and Methyl Substituents
- Target Compound : Chloro at position 5 and methyl at position 4. Chlorine’s electron-withdrawing effects may stabilize the aromatic system, while the methyl group adds steric bulk.
- Analogs: 5-Chloro-2-(methylthio)benzo[d]thiazole (similarity score 0.97) and 4-chloro-2-(methylthio)benzo[d]thiazole (similarity score 0.94). The positional isomerism (Cl at 4 vs.
Physicochemical and Pharmacological Properties
Table 1: Comparative Data for Key Compounds
Key Observations:
- Melting Points : Hydrochloride salts (e.g., Compound 8) exhibit higher melting points (214–216°C) due to ionic interactions, suggesting similar stability for the target compound .
- Bioactivity : Piperazinyl-substituted benzothiazoles (e.g., Compound 8) show affinity for serotonin receptors, while methylthio analogs () may lack this due to reduced basicity .
Biological Activity
5-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride is a synthetic compound belonging to the class of benzo[d]thiazole derivatives. This article explores its biological activity, focusing on its antimicrobial, antiviral, and anticancer properties, supported by relevant studies and findings.
Chemical Structure and Properties
The molecular formula of 5-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride is , with a molecular weight of 318.3 g/mol. The compound features a chloro group, a methyl group, and a piperazine ring, which contribute to its unique biological activities .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, the minimum inhibitory concentration (MIC) values were assessed against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 1.0 |
| Escherichia coli | 1.0 | 2.0 |
These findings suggest that 5-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride could be a potential candidate for developing new antimicrobial agents .
Antiviral Activity
In addition to its antimicrobial effects, the compound has been evaluated for antiviral activity. A study focusing on hepatitis C virus (HCV) inhibition showed that derivatives of benzo[d]thiazole exhibited significant antiviral properties, indicating that similar structural compounds could also possess these activities. The EC50 values for some derivatives were reported in the nanomolar range, suggesting high potency .
Anticancer Activity
The anticancer potential of 5-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride has been explored in various cancer cell lines. Notably, studies have shown that the compound induces apoptosis in human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231). The mechanism involves the activation of caspase pathways, leading to programmed cell death.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10.38 | Caspase activation |
| MDA-MB-231 | 12.50 | Caspase activation |
Flow cytometry assays confirmed that treatment with the compound resulted in increased p53 expression levels, further supporting its role as an anticancer agent .
Case Studies
- Antimicrobial Efficacy : A study published in ACS Omega evaluated various pyrazole derivatives alongside benzo[d]thiazole compounds for their antimicrobial properties. The results indicated that compounds similar to 5-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride displayed strong inhibition against biofilm formation in Staphylococcus aureus .
- Anticancer Mechanism : Research conducted on the apoptotic effects of benzo[d]thiazole derivatives demonstrated that these compounds could effectively target cancer cell lines by inducing apoptosis through mitochondrial pathways and caspase activation .
Q & A
Q. What statistical frameworks are recommended for optimizing synthesis yields?
- Methodological Answer : Use factorial design (e.g., Box-Behnken) to test variables like temperature (60–120°C), catalyst loading (0.1–1.0 eq), and reaction time (4–24 h). Response surface modeling identifies optimal conditions with minimal experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
